2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
- This compound belongs to the pyrimidoquinoline family, which has attracted interest due to its chemotherapeutic potential.
- Pyrimidoquinolines exhibit diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects .
- Our focus here is on the synthesis, properties, and applications of this specific compound.
Preparation Methods
- The synthetic route involves several steps:
- Start with the intermediate compound 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2) .
- React compound 2 with oxalyl chloride to obtain 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride (3) .
- Compound 3 undergoes various reactions:
- With amines: Forms carboxylic amides (4).
- With alcohols: Yields carboxylic esters (5).
- With hydrazine: Produces the carbohydrazide (8).
- Compound 8 reacts with aldoses to form polyhydroxy(-)alkyl Schiff bases (9), which, in turn, react with thio-glycolic acid to yield thiazolidinone-C-acyclic nucleosides (10).
Chemical Reactions Analysis
- The compound likely undergoes diverse reactions, including amidation, esterification, and hydrazide formation.
- Common reagents include amines, alcohols, and hydrazine.
- Major products include carboxylic amides, esters, and thiazolidinone-C-acyclic nucleosides.
Scientific Research Applications
- This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity against microorganisms.
Medicine: Investigated for anticancer properties.
Industry: May serve as a precursor in drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Likely molecular targets and pathways are under ongoing research.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to compare its structure, properties, and bioactivity with related pyrimidoquinolines.
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29) |
InChI Key |
PMEBXXIBRKANAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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